Fluoranthen-3-ol

Vue d'ensemble

Description

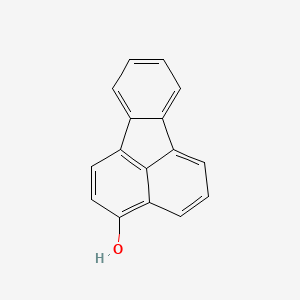

Fluoranthen-3-ol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the fluoranthene structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of fluoranthen-3-ol typically involves the functionalization of fluoranthene. One common method is the hydroxylation of fluoranthene using oxidizing agents. For instance, fluoranthene can be treated with a mixture of sulfuric acid and potassium dichromate to introduce the hydroxyl group at the desired position. Another approach involves the use of palladium-catalyzed coupling reactions, where fluoranthene derivatives are reacted with hydroxyl-containing reagents under specific conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents, catalysts, and reaction parameters are crucial in scaling up the synthesis while maintaining the efficiency and cost-effectiveness of the process.

Analyse Des Réactions Chimiques

Types of Reactions: Fluoranthen-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form fluoranthen-3-one.

Reduction: Reduction of this compound can yield fluoranthene.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Fluoranthen-3-one.

Reduction: Fluoranthene.

Substitution: Various fluoranthene derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Environmental Remediation

Fluoranthen-3-ol is significant in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Research has identified specific bacterial strains capable of degrading fluoranthene and its derivatives, including this compound. For instance, Celeribacter indicus P73T has been shown to degrade fluoranthene through a dioxygenation pathway, producing various metabolites that can be further mineralized into less harmful substances . This capability makes this compound a model compound for studying the biodegradation processes of PAHs in contaminated environments.

Case Study: Biodegradation by Mycobacterium vanbaalenii PYR-1

Mycobacterium vanbaalenii PYR-1 is another strain recognized for its ability to degrade fluoranthene. A study utilized metabolomic and genomic approaches to elucidate the degradation pathways, identifying 37 metabolites linked to fluoranthene degradation. The research proposed that the degradation occurs primarily through dioxygenation at specific carbon positions, leading to various fluorene-type and acenaphthylene-type metabolites . This study highlights the potential of using this compound in understanding microbial degradation mechanisms.

Toxicological Studies

This compound has been implicated in toxicological research due to its effects on cellular health. Studies have demonstrated that exposure to fluoranthene can lead to mitochondrial dysfunction and cellular apoptosis. For example, research involving bone marrow-derived mesenchymal stem cells indicated that fluoranthene exposure resulted in significant cytotoxic effects, with potential biomarkers identified for monitoring exposure levels .

Toxicity Assessment:

| Parameter | Effect |

|---|---|

| Mitochondrial Membrane Potential | Decreased significantly |

| Cell Viability | Reduced due to fluoranthene exposure |

| Biomarkers Identified | Annexin A6, Pyruvate Kinase |

This data underscores the relevance of this compound in understanding the toxic effects of environmental pollutants on human health.

Biomarker Identification

This compound serves as a critical compound for identifying biomarkers related to PAH exposure. The proteomic analysis of cells exposed to fluoranthene revealed alterations in protein expression that could serve as potential biomarkers for environmental monitoring and health assessments .

Chemical Synthesis and Applications

In chemical research, this compound is utilized as an intermediate in synthesizing other complex organic compounds. Its structure allows for various chemical modifications, making it valuable in developing new materials or pharmaceuticals.

Mécanisme D'action

The mechanism of action of fluoranthen-3-ol involves its interaction with various molecular targets. The hydroxyl group plays a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence cellular processes and pathways, making this compound a valuable compound in biochemical research.

Comparaison Avec Des Composés Similaires

Fluoranthen-3-ol can be compared with other hydroxylated polycyclic aromatic hydrocarbons, such as:

- 1-Hydroxyfluoranthene

- 2-Hydroxyfluoranthene

- 4-Hydroxyfluoranthene

Uniqueness: this compound is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and physical properties. This positional isomerism can lead to differences in reactivity, stability, and applications compared to other hydroxylated fluoranthene derivatives.

Activité Biologique

Fluoranthen-3-ol, a hydroxylated derivative of fluoranthene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities and applications in various fields, including environmental science, toxicology, and medicinal chemistry. This article discusses the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and potential therapeutic properties.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of the fluoranthene structure. This specific positioning affects its chemical reactivity and biological interactions. The compound's unique properties allow it to engage in hydrogen bonding, influencing its behavior in biological systems and its interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The hydroxyl group enhances its reactivity, allowing it to form complexes with proteins, nucleic acids, and lipids. This interaction can lead to alterations in cellular processes such as:

- Gene Expression : this compound may influence the expression of genes involved in detoxification processes.

- Enzyme Activity : It can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways.

- Cellular Signaling : The compound may modulate signaling pathways related to stress responses and inflammation .

Toxicity and Biodegradation

This compound exhibits varying degrees of toxicity depending on concentration and exposure duration. Studies have shown that it can induce genotoxic effects in certain organisms, leading to DNA damage and potential carcinogenic outcomes. For instance, research indicates that exposure to PAHs like this compound can result in increased sister chromatid exchanges and other markers of DNA damage in human cells .

Table 1: Toxicity Profile of this compound

| Study Reference | Organism | EC50 (mg/L) | Toxicity Unit (%) | Observations |

|---|---|---|---|---|

| Zebrafish | 14.25 | 7.018 | Developmental toxicity observed | |

| Bacteria | 197.1 | 0.507 | Non-toxic degradation products identified |

Case Study 1: Environmental Impact Assessment

A study conducted on the biodegradation of this compound by indigenous microbial strains demonstrated that certain fungi could metabolize this compound into less toxic forms. The research highlighted the efficiency of Trichoderma lixii and Talaromyces pinophilus in degrading this compound, suggesting potential applications in bioremediation efforts for contaminated environments .

Case Study 2: Human Health Risk Assessment

Research evaluating the exposure risks associated with PAHs, including Fluoranthenes, indicated that chronic exposure could lead to significant health issues, including respiratory problems and increased cancer risk. The study emphasized the need for stringent monitoring of PAH emissions from industrial sources to mitigate public health risks .

Potential Therapeutic Applications

Despite its toxicity concerns, this compound's biological activity opens avenues for therapeutic applications. Its ability to modulate enzyme activity suggests potential use in drug development, particularly in creating compounds that target specific metabolic pathways involved in disease processes.

Propriétés

IUPAC Name |

fluoranthen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWYZWVBXAOHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170406 | |

| Record name | Fluoranthen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17798-09-3 | |

| Record name | Fluoranthen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017798093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.